8(9)-EET ethanolamide is a bioactive lipid compound derived from arachidonic acid via cytochrome P450-mediated metabolism. It belongs to a class of compounds known as epoxyeicosatrienoic acids, specifically the 8(9)-epoxide of eicosatrienoic acid. This compound plays significant roles in various physiological processes, including vasodilation and inflammation, and serves as a signaling molecule in the endocannabinoid system.
8(9)-EET ethanolamide is synthesized from arachidonic acid, which is abundant in cell membranes. The primary pathway for its formation involves the action of cytochrome P450 enzymes, particularly CYP2C and CYP2J families, which convert arachidonic acid into various epoxides, including 8(9)-EET ethanolamide. It can also be formed from anandamide, an endocannabinoid, through enzymatic oxidation processes .
The synthesis of 8(9)-EET ethanolamide can be achieved through several methods:
The synthesis process generally begins with arachidonic acid as a substrate, which undergoes hydroxylation at specific carbon positions (in this case, carbons 8 and 9) to form the epoxide structure. The resulting epoxide can then react with ethanolamine to yield 8(9)-EET ethanolamide.
The molecular formula for 8(9)-EET ethanolamide is CHNO. Its structure features:
8(9)-EET ethanolamide participates in several chemical reactions:
The kinetics of these reactions can vary based on substrate concentration and enzyme availability, influencing the yield and stability of the compound.
The mechanism of action for 8(9)-EET ethanolamide primarily involves its role as a signaling molecule:
Research has shown that 8(9)-EET ethanolamide exhibits potent biological activities at low concentrations (nanomolar range), affecting various physiological processes such as angiogenesis and inflammation .
8(9)-EET ethanolamide is a cytochrome P450-derived lipid mediator with the molecular formula C₂₂H₃₇NO₃ and a molecular weight of 363.5 g/mol [1] [5]. This semi-synthetic compound combines an epoxyeicosatrienoic acid (EET) backbone with an ethanolamide moiety. Its structure features three cis double bonds (Δ⁵Z, Δ¹¹Z, Δ¹⁴Z) and an epoxide ring at the 8,9-position [1] [2]. The ethanolamide group replaces the carboxylic acid typically found in classic EETs, enhancing its solubility in polar organic solvents like ethanol and altering its interaction with cellular targets [1] [8].
Table 1: Molecular Characteristics of 8(9)-EET Ethanolamide
Property | Value |
---|---|
Molecular Formula | C₂₂H₃₇NO₃ |
Molecular Weight | 363.5 g/mol |
IUPAC Name | (5Z)-N-(2-hydroxyethyl)-7-{3-[(2Z,5Z)-undeca-2,5-dien-1-yl]oxiran-2-yl}hept-5-enamide |
SMILES | CCCCC/C=C\C/C=C\CC₁OC₁C/C=C\CCCC(=O)NCCO |
CAS Registry Number | Not Available |
Purity (Commercial) | ≥98% (ethanol solution) |
The 8,9-epoxide ring exhibits inherent chirality, leading to two enantiomers: (8R,9S) and (8S,9R). Commercial preparations like (±)8(9)-EET ethanolamide are typically racemic mixtures [1] [5]. In contrast, enzymatic synthesis by CYP450 epoxygenases (e.g., CYP2J2) produces stereospecific isoforms [8]. Human liver microsomes metabolize arachidonoyl ethanolamide (AEA) predominantly to (8S,9R)-EET ethanolamide, reflecting enzyme-catalyzed regioselectivity [2] [8]. This stereochemical distinction is biologically critical: studies indicate that (8S,9R)-EET reduces glomerular filtration rates via cyclooxygenase-dependent vasoconstriction, while the (8R,9S) enantiomer is inactive [9].
The four primary EET ethanolamide regioisomers (5,6-; 8,9-; 11,12-; 14,15-) share the molecular formula C₂₂H₃₇NO₃ but differ in epoxide positioning, conferring distinct biological profiles [2] [4]:
Table 2: Functional Comparison of EET Ethanolamide Regioisomers
Regioisomer | Key Biological Activities | Metabolic Stability |
---|---|---|
5,6-EET Ethanolamide | Rapidly hydrolyzed; limited receptor interactions | Low (high hydrolysis susceptibility) |
8,9-EET Ethanolamide | Blocks glomerular albumin permeability; PPARγ activation [9] | Moderate |
11,12-EET Ethanolamide | CB2 receptor agonism [8]; anti-inflammatory effects | Moderate |
14,15-EET Ethanolamide | Vasodilation; cardiac protection | High (resists hydrolysis) |
Mechanistic Divergence: 8(9)-EET ethanolamide’s glomerular protective effect is isomer-specific. At 100 nM, it inhibits FSGS permeability factor (FSPF)-induced albumin leakage by >80%, whereas 11,12- and 14,15-EET ethanolamides show <20% efficacy under identical conditions [6]. This specificity arises from its interaction with undetermined glomerular receptors, possibly involving PPARγ-dependent suppression of NF-κB [9].
Synthetic Analog Design: To enhance stability, analogs of 8(9)-EET with reduced double bonds (e.g., 8,9-epoxyeicosa-5Z,14Z-dienoic acid) retain biological activity. Diene analogs antagonize FSPF-induced Palb increases, whereas monoene analogs lose efficacy, emphasizing the role of polyunsaturation [6].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0